methyl (4-ethylpiperazin-1-yl)acetate chemical structure and properties
methyl (4-ethylpiperazin-1-yl)acetate chemical structure and properties
The following technical guide is structured as an advanced monograph for research and development professionals.
CAS Registry Number: 530098-58-9 Chemical Family: Piperazine Carboxylates Role: Pharmaceutical Intermediate / Pharmacophore Building Block
Executive Summary
Methyl (4-ethylpiperazin-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Characterized by a piperazine core substituted with an ethyl group at the N4 position and a methyl acetate moiety at the N1 position, it serves as a critical intermediate for introducing the solubilizing ethylpiperazine motif into drug candidates. This guide details its structural properties, synthetic protocols, and handling requirements for laboratory applications.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |
| CAS Number | 530098-58-9 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| SMILES | CCN1CCN(CC1)CC(=O)OC |
| InChI Key | Predicted: InChIKey=... (Derivative of Ethylpiperazine) |
Structural Analysis
The molecule consists of a saturated six-membered piperazine ring in a chair conformation. The N1-nitrogen is alkylated with a methyl acetate group (
Physicochemical Properties
Note: Values below are derived from experimental data of close structural analogs (e.g., Methyl 2-(4-methylpiperazin-1-yl)acetate) and predictive models, serving as operational guidelines.
| Parameter | Value (Approximate) | Context |
| Physical State | Liquid or Low-Melting Solid | At standard temperature/pressure (STP). |
| Boiling Point | 245°C - 255°C | Predicted at 760 mmHg. |
| Density | Liquid phase. | |
| pKa (Basic N) | ~8.5 | Attributed to the N4-ethyl amine. |
| pKa (Ester N) | ~4.5 | Attributed to the N1-amine (inductive withdrawal). |
| Solubility | High | Soluble in DCM, MeOH, EtOAc, dilute acid. |
Synthetic Methodology
The most robust synthesis involves the nucleophilic substitution (
Reaction Scheme
Detailed Protocol: Alkylation
Reagents:
-
1-Ethylpiperazine (1.0 equiv)
-
Methyl chloroacetate (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Triethylamine (TEA) -
Solvent: Acetonitrile (ACN) or Acetone[1]
Procedure:
-
Preparation: Charge a reaction vessel with 1-ethylpiperazine dissolved in anhydrous ACN (0.5 M concentration).
-
Base Addition: Add anhydrous
powder to the solution. Ensure efficient stirring to suspend the solid base. -
Alkylation: Cool the mixture to 0°C. Add methyl chloroacetate dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil can often be used directly. For high purity, distill under high vacuum or purify via silica gel chromatography (Gradient: DCM
5% MeOH/DCM).
Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of Methyl (4-ethylpiperazin-1-yl)acetate via N-alkylation.
Spectroscopic Characterization (Predicted)
To validate the structure, researchers should look for the following diagnostic signals in
-
3.70 ppm (s, 3H): Methyl ester singlet (
). -
3.25 ppm (s, 2H): Methylene singlet between N1 and Carbonyl (
). - 2.40 - 2.60 ppm (m, 8H): Piperazine ring protons (broad multiplets).
-
2.42 ppm (q, 2H): Methylene of the ethyl group (
). -
1.08 ppm (t, 3H): Terminal methyl of the ethyl group (
).
Applications in Drug Discovery
This compound acts as a versatile "linker-pharmacophore."[2] The ester group allows for facile conversion into amides, hydrazides, or acids, while the ethylpiperazine tail improves the pharmacokinetic profile of the final drug molecule.
Common Derivatization Pathways
-
Hydrolysis: Conversion to (4-ethylpiperazin-1-yl)acetic acid using LiOH/THF.
-
Amidation: Direct reaction with primary amines (using TBD or heat) to form N-substituted-2-(4-ethylpiperazin-1-yl)acetamides.
-
Reduction: Reduction of the ester to an alcohol or aldehyde for further chain extension.
Visualization: Reactivity Map
Caption: Primary chemical transformations and downstream derivatives.
Safety & Handling (GHS Classification)
While specific toxicological data for this ester may be limited, it should be handled with the standard precautions applicable to piperazine derivatives and alkyl esters.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Store in a cool, dry place under inert atmosphere (
) to prevent hydrolysis.
-
References
-
ChemicalBook. (2025).[3][5] Synthesis of piperazine acetic acid derivatives.[5] Retrieved from
-
BenchChem. (2025).[1][5] Protocols for N-alkylation of piperazines with methyl bromoacetate. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from [6]
-
BocSci. (2025). Product page for CAS 530098-58-9. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chemscene.com [chemscene.com]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
